This compound can be sourced from various chemical synthesis methods that involve piperidine derivatives and benzo[d]isoxazole frameworks. Its classification falls within organic chemistry, specifically in the realm of heterocyclic compounds. The presence of both piperidine and isoxazole moieties suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 3-(Piperidin-4-yl)benzo[d]isoxazole typically involves several steps, often starting from readily available precursors.
For example, recent studies have reported the synthesis of various derivatives through a straightforward method involving the reaction of piperidine with halogenated benzo[d]isoxazoles under basic conditions, yielding high purity products suitable for further biological evaluation .
The molecular structure of 3-(Piperidin-4-yl)benzo[d]isoxazole features a piperidine ring attached to a benzo[d]isoxazole core.
3-(Piperidin-4-yl)benzo[d]isoxazole can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 3-(Piperidin-4-yl)benzo[d]isoxazole primarily relates to its interactions with biological targets:
The physical and chemical properties of 3-(Piperidin-4-yl)benzo[d]isoxazole are crucial for understanding its behavior in various environments:
Relevant data on these properties are essential for practical applications in pharmaceuticals .
The applications of 3-(Piperidin-4-yl)benzo[d]isoxazole span several fields:
Systematic IUPAC Designation:3-(Piperidin-4-yl)-1,2-benzoxazole (CAS: 852808-04-9; PubChem CID: 13076436), with the molecular formula C₁₂H₁₄N₂O (molecular weight: 202.26 g/mol). The numbering system assigns position 1 to the isoxazole oxygen, position 2 to the isoxazole nitrogen, and links the piperidine at carbon 4 to the benzo[d]isoxazole at carbon 3 [1].
Core Structural Features:
Table 1: Structural Characteristics of 3-(Piperidin-4-yl)benzo[d]isoxazole
Structural Element | Property | Biological Implication |
---|---|---|
Benzo[d]isoxazole ring | Planar, π-deficient system | Stacking with aromatic residues (Phe, Tyr) |
Isoxazole O-N bond | Bond order 1.5; length ~1.36 Å | Electrophilicity at C3; metabolic stability |
Piperidine nitrogen | pKa ~8.5; basic center | Salt bridge with Asp/Glu residues |
C3-C4' linkage | Rotatable bond (τ ~120°) | Conformational adaptability to binding sites |
LogP (calculated) | ~2.5 | Balanced blood-brain barrier penetration |
The scaffold emerged from systematic optimization of first-generation antipsychotics, particularly through structural simplification of risperidone derivatives. Key evolutionary milestones include:
Early Antipsychotic Scaffolds (1980s-1990s): Risperidone combined a benzisoxazole with a pyrido[1,2-a]pyrimidinone-piperidine system. Structural simplification efforts revealed that 3-(piperidin-4-yl)benzo[d]isoxazole retained 5-HT₂ₐ/D₂ receptor affinity with improved metabolic stability, becoming a privileged structure for atypical antipsychotics [7].
GlyT1 Inhibitor Breakthrough (2015): Liu et al. identified this scaffold as a potent GlyT1 inhibitor (IC₅₀ = 30 nM) through bioisosteric replacement strategies. Unlike earlier benzoylpiperidine-based GlyT1 inhibitors (e.g., 4-benzoylpiperidine derivative 23q), the benzoisoxazole-piperidine hybrid demonstrated superior blood-brain barrier penetration and selectivity (>100-fold over GlyT2, D₁, D₂, D₃, 5-HT₁ₐ, and 5-HT₂ₐ receptors). This structural shift addressed pharmacokinetic limitations while maintaining target engagement [2] [5].
Multitarget Ligand Development (2020s): Recent structural hybrids incorporate this scaffold into compounds bridging serotonergic, dopaminergic, and glycinergic systems. For example, quinoline conjugates (e.g., SCXRD-characterized compound 5c) demonstrated dual 5-HT₂ₐ/D₂ antagonism coupled with GlyT1 inhibition—a pharmacological profile addressing positive, negative, and cognitive symptoms of schizophrenia [6].
Table 2: Evolution of Benzisoxazole-Piperidine Scaffolds in CNS Drug Discovery
Generation | Representative Structure | Key Pharmacological Advancement | Limitations Addressed |
---|---|---|---|
First (1990s) | Risperidone | Dual 5-HT₂ₐ/D₂ antagonism | Extrapyramidal symptoms reduction |
Second (2010s) | Benzoylpiperidine GlyT1 inhibitors (e.g., 23q) | Selective glycine reuptake inhibition (IC₅₀ 30 nM) | Limited BBB penetration |
Third (2020s) | 3-(Piperidin-4-yl)benzo[d]isoxazole core | Enhanced BBB permeability + GlyT1 selectivity | Metabolic instability of predecessors |
Hybrid | Quinoline-piperidine-benzisoxazole (5c) | Multi-target engagement (5-HT₂ₐ/D₂/GlyT1) | Symptom coverage breadth |
Glycinergic Modulation via GlyT1 Inhibition:The scaffold potently inhibits glycine transporter 1 (GlyT1), elevating synaptic glycine concentrations and augmenting NMDA receptor function. Chronic phencyclidine-induced schizophrenia models demonstrated that lead compound 23q (40 mg/kg intragastric) reversed hyperlocomotion (p<0.01) and improved cognitive deficits in Morris water maze tests. This occurs via allosteric potentiation of NMDA receptors in prefrontal cortical pyramidal neurons, restoring glutamatergic neurotransmission deficits implicated in schizophrenia pathophysiology. Electrophysiological studies confirmed enhanced NMDA currents (>50% increase at 100 nM) in hippocampal slices without inducing excitotoxicity [2] [5] [9].
Monoaminergic Receptor Interactions:The scaffold's structural similarity to butyrophenone antipsychotics enables promiscuous binding to serotonergic and dopaminergic receptors:
Antimicrobial Applications (Emerging Area):Schiff-base derivatives (e.g., compound A20) appended to 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole exhibit potent activity against multidrug-resistant Acinetobacter baumannii (MIC = 6.25 μg/mL). Molecular modeling implicates disruption of chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase—enzymes critical for bacterial ubiquinone biosynthesis. The benzoisoxazole's electron-withdrawing properties enhance membrane penetration in Gram-negative bacteria, while the imine linkage enables chelation of essential divalent cations [4] [8].
Table 3: Structure-Activity Relationships (SAR) of Key Derivatives
Modification Site | Structural Change | Biological Effect | Potency Shift |
---|---|---|---|
Piperidine N1 | N-Alkylation (ethyl) | ↑ GlyT1 selectivity over D₂ receptor | GlyT1 IC₅₀: 30 nM → 22 nM |
Benzoisoxazole C6 | Fluoro substitution | ↑ BBB permeability (log PS = -2.8 → -3.4) | Brain/plasma ratio: 0.8 → 1.9 |
Benzoisoxazole C5 | Hydroxyimino (-NOH) | Chelation of bacterial metalloenzymes | MIC vs A. baumannii: 6.25 μg/mL |
Piperidine C4' stereocenter | (R)-configuration | Enhanced 5-HT₂ₐ binding (Kᵢ 38 nM vs 210 nM for (S)) | 5.5-fold chiral discrimination |
Quinoline conjugation | Hybridization at C2' | Dual GlyT1 inhibition + D₂/5-HT₂ₐ antagonism | Multi-target engagement achieved |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7